molecular formula C18H19FN2O4S B4648836 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B4648836
M. Wt: 378.4 g/mol
InChI Key: GUEJFMLEHDFLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and function of B-cells. In

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell proliferation and survival. 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the suppression of B-cell proliferation and survival, making 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential therapeutic agent for B-cell malignancies.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B-cell proliferation and survival. In preclinical studies, 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to induce apoptosis in B-cell malignancies, leading to tumor regression. 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, its potent inhibitory effects on B-cell proliferation and survival, and its anti-inflammatory effects. However, 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide.

Future Directions

There are several future directions for the development and application of 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One potential direction is the combination of 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide with other therapeutic agents, such as monoclonal antibodies or chemotherapy drugs, to enhance its therapeutic efficacy. Another direction is the development of 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, the potential use of 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in other diseases, such as autoimmune diseases and inflammatory disorders, should be explored further. Further research is needed to fully understand the potential therapeutic applications of 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide.
In conclusion, 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is a promising small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide.

Scientific Research Applications

1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to selectively inhibit BTK, a key regulator of B-cell receptor signaling, leading to the suppression of B-cell proliferation and survival. In preclinical studies, 1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-7-3-1-5-14(16)13-26(23,24)20-17-8-4-2-6-15(17)18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEJFMLEHDFLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

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